2,6-Pyridinediamine, 4-phenyl-
CAS No.:
Cat. No.: VC16165295
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3 |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 4-phenylpyridine-2,6-diamine |
| Standard InChI | InChI=1S/C11H11N3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H4,12,13,14) |
| Standard InChI Key | YXRHGEAYYDCLBX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=C2)N)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 4-phenyl-2,6-pyridinediamine, denotes a pyridine ring with:
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Amino (-NH₂) groups at positions 2 and 6.
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A phenyl substituent at position 4.
The presence of electron-donating amino groups and the electron-withdrawing pyridine nitrogen creates a polarized electronic environment, influencing reactivity and intermolecular interactions .
Table 1: Comparative Molecular Properties of Related Pyridine Derivatives
The phenyl group at position 4 enhances hydrophobicity compared to unsubstituted 2,6-diaminopyridine, while the amino groups facilitate hydrogen bonding and coordination chemistry .
Synthetic Methodologies
Retrosynthetic Analysis
Potential routes to 4-phenyl-2,6-pyridinediamine include:
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Cyclization of substituted oximes: Analogous to NH₄I/Na₂S₂O₄-mediated reductive cyclizations used for trifluoromethylpyridines .
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Nucleophilic aromatic substitution: Introducing amino groups into a pre-functionalized 4-phenylpyridine scaffold.
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Cross-coupling reactions: Utilizing Suzuki-Miyaura couplings to install the phenyl group post-cyclization.
Experimental Considerations
A plausible synthesis involves:
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Formation of 4-phenylpyridine-2,6-diol via condensation of acetophenone derivatives with ammonia.
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Conversion of hydroxyl groups to amines via the Hofmann or Curtius rearrangement.
Challenges include regioselectivity control and mitigating side reactions from the electron-deficient pyridine ring .
Physicochemical Properties
Thermal Stability
Predicted thermal properties (Table 1) align with trends in diaminopyridines, where hydrogen bonding elevates melting points relative to non-aminated analogs . The phenyl group further increases molecular rigidity, likely raising the boiling point compared to 2,6-diaminopyridine .
Solubility and Reactivity
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Solubility: Low water solubility (<5 g/100 mL) due to the hydrophobic phenyl group, though solubility in polar aprotic solvents (e.g., DMF, DMSO) is expected .
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Basicity: The amino groups confer weak basicity (predicted pKa ~4–5), enabling protonation under acidic conditions.
Coordination Chemistry and Applications
Ligand Design
The compound’s two amino groups and pyridine nitrogen make it a potential tridentate ligand for transition metals (e.g., Fe²⁺, Cu²⁺). Similar structures are employed in catalysis and metal-organic frameworks (MOFs) .
Table 2: Hypothetical Metal Complexes
| Metal Ion | Coordination Mode | Potential Application |
|---|---|---|
| Fe²⁺ | N,N,N-tridentate | Oxidation catalysis |
| Cu²⁺ | N,N-bidentate | Electrocatalytic CO₂ reduction |
Pharmaceutical Relevance
Diaminopyridines are known acetylcholinesterase inhibitors (e.g., 2,6-diaminopyridine in myasthenia gravis treatment) . The 4-phenyl derivative may exhibit enhanced blood-brain barrier penetration due to lipophilicity.
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